4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Description
The compound 4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine features a pyrrolo[2,3-d]pyrimidine core, a bicyclic heteroaromatic system structurally analogous to purines. At position 4, a chlorine substituent serves as a reactive site for nucleophilic substitution, while the position 7 is functionalized with a (2,2-dimethyl-1,3-dioxolan-4-yl)methyl group. The dioxolane moiety acts as a protecting group for a diol, enhancing solubility and stability during synthesis . This compound is pivotal as an intermediate in medicinal chemistry, particularly for kinase inhibitors and nucleoside analogs .
Properties
IUPAC Name |
4-chloro-7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c1-12(2)17-6-8(18-12)5-16-4-3-9-10(13)14-7-15-11(9)16/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIAOYUCZCMDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN2C=CC3=C2N=CN=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a compound with notable biological activity, particularly in the context of inhibiting specific receptor tyrosine kinases. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound involves the reaction of 6-chloropyrazin-2-amine with a derivative of (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol in a tetrahydrofuran solvent under nitrogen atmosphere. The reaction conditions typically include stirring at elevated temperatures followed by purification through silica gel chromatography to yield the target compound with a reported yield of approximately 31% .
Inhibition of CSF1R
Recent studies have highlighted the compound's potent inhibitory activity against the Colony-Stimulating Factor 1 Receptor (CSF1R). This receptor plays a crucial role in macrophage differentiation and maintenance. The compound exhibits subnanomolar enzymatic inhibition of CSF1R and shows excellent selectivity against other kinases in the Platelet-Derived Growth Factor Receptor (PDGFR) family. This selectivity is significant as it reduces potential off-target effects in therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[2,3-d]pyrimidines is highly dependent on their structural modifications. For instance, variations in the amino group at position 4 significantly impact CSF1R and Epidermal Growth Factor Receptor (EGFR) inhibitory activities. Compounds with specific substitutions have demonstrated enhanced potency and selectivity profiles. The presence of the NH pyrrole unit has been identified as critical for maintaining CSF1R activity while minimizing EGFR inhibition .
Case Study 1: Antitumor Activity
In vitro studies on cell lines have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit cell proliferation and migration in various cancer models. For example, compounds similar to this compound were tested against A431 vulvar epidermal carcinoma cells and showed significant reductions in cell viability at low micromolar concentrations .
Case Study 2: Pharmacokinetic Profiling
Pharmacokinetic studies conducted on selected compounds from this class indicate favorable absorption and metabolic stability. These findings suggest that such compounds could be developed further for clinical applications targeting macrophage-related diseases or cancer therapies where CSF1R plays a pivotal role .
Table 1: Biological Activity Profile of Selected Pyrrolo[2,3-d]pyrimidines
| Compound | CSF1R IC50 (nM) | EGFR IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| Compound A | < 1 | > 1000 | >1000 |
| Compound B | < 10 | < 100 | 10 |
| This compound | < 5 | > 500 | >100 |
Comparison with Similar Compounds
Structural Comparison
The structural diversity of pyrrolo[2,3-d]pyrimidine derivatives arises from substitutions at positions 4 and 6. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Physicochemical Properties
The dioxolane group in the target compound likely improves aqueous solubility compared to hydrophobic groups like SEM or tosyl.
Table 2: Physicochemical Properties of Key Derivatives
*Predicted based on dioxolane’s polarity. †Estimated from similar chloro-pyrrolopyrimidines.
Q & A
Q. What are the standard synthetic routes for preparing 4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine and its derivatives?
The compound is synthesized via acid-mediated nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with functionalized amines or alcohols. A typical procedure involves:
- Dissolving the chloro-pyrrolopyrimidine precursor (1.3 mmol) and the desired amine (3 equiv) in isopropanol.
- Adding catalytic HCl (3 drops) and refluxing for 12–48 hours.
- Neutralizing with NHOH, extracting with CHCl, and recrystallizing from methanol to achieve yields of 16–94% .
Key variables : Reaction time, solvent polarity, and acid catalyst concentration significantly influence yields.
Q. How is the compound characterized structurally and analytically?
Characterization involves:
- H/C NMR : Peaks at δ 11.74 ppm (NH), 8.27 ppm (H-2 pyrrolo ring), and 6.79 ppm (H-5) confirm substitution patterns .
- HRMS : Exact mass matching (e.g., m/z 211.0978 for N-phenyl derivatives) validates molecular integrity .
- Melting points : Sharp melting points (e.g., 241°C for compound 1) indicate purity .
Q. What are the primary biochemical applications of this compound?
The compound serves as a kinase inhibitor scaffold , targeting EGFR, Her2, VEGFR2, and CDK2. Its 4-chloro group and substituted side chain enable selective binding to kinase active sites, modulating cellular proliferation pathways .
Advanced Research Questions
Q. How can regioselectivity challenges in nucleophilic substitution reactions be addressed?
Regioselectivity is influenced by:
- Substituent electronics : Electron-withdrawing groups (e.g., 4-fluorophenyl) slow reaction kinetics, requiring extended reflux times (up to 48 hours) to achieve >50% yields .
- Steric hindrance : Bulky substituents (e.g., naphthylmethyl) necessitate polar aprotic solvents (e.g., DMF) to enhance solubility and reactivity .
Methodological optimization : Use kinetic studies (TLC monitoring) and DFT calculations to predict steric/electronic effects .
Q. How do structural modifications impact kinase inhibition efficacy?
- Substitution at the 7-position : Adding hydrophobic groups (e.g., 2-phenylethyl) enhances binding to kinase hydrophobic pockets, improving IC values by 3–5-fold .
- Chlorine vs. fluorine substitution : Fluorine at the 4-position increases metabolic stability but reduces potency against CDK2 due to altered hydrogen bonding .
Experimental validation : Compare inhibition data (e.g., IC) across analogs using enzyme-linked immunosorbent assays (ELISAs) .
Q. What strategies resolve contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 27% vs. 86% for similar amines) arise from:
- Reaction scale : Smaller scales (<1 mmol) often suffer from inefficient mixing or heat transfer .
- Purification methods : Silica gel chromatography vs. recrystallization can alter recovery rates by 15–20% .
Mitigation : Standardize reaction conditions (e.g., 1.3 mmol scale, 12-hour reflux) and validate purity via HPLC .
Q. How is the compound utilized in structure-activity relationship (SAR) studies?
SAR workflows include:
- Parallel synthesis : Generate 15–30 derivatives with systematic substitutions (e.g., aryl, alkyl) at the 4- and 7-positions .
- Biological profiling : Test derivatives against kinase panels to map substituent effects on selectivity (e.g., EGFR vs. VEGFR2) .
- Co-crystallography : Resolve binding modes (e.g., PDB 7PP) to guide rational design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
